N-Methoxy-N-methylcinnamamide
Overview
Description
Synthesis Analysis
The synthesis of cinnamamides, which includes N-Methoxy-N-methylcinnamamide, can be achieved from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of this method have been studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis
The molecular structure of a compound like N-Methoxy-N-methylcinnamamide can be analyzed using various techniques . These techniques can provide information about the compound’s physicochemical properties, such as its molecular weight, and can also help visualize its 3D structure .Chemical Reactions Analysis
The chemical reactions involving N-Methoxy-N-methylcinnamamide can be analyzed using various methods . For example, the reaction of cinnamamides with other compounds can be studied to understand the reaction mechanisms and the factors influencing the reaction rate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like N-Methoxy-N-methylcinnamamide can be analyzed using various techniques . These techniques can provide information about the compound’s density, melting point, boiling point, and other relevant properties .Scientific Research Applications
1. Synthesis of Aryl Weinreb Amides
- Application Summary: N-Methoxy-N-methyl amides, also known as Weinreb amides, are widely used as flexible synthetic intermediates in organic synthesis. They provide rapid access to ketones when treated with Grignard and organolithium reagents, and aldehydes with LiAlH4 .
- Methods of Application: The Heck coupling of aryl halides and N-methoxy-N-methylacrylamide was investigated in room-temperature ionic liquids. The use of microwave irradiation reduced reaction times from 3 hours (thermal) to 5–15 minutes with no substantive effect on reaction outcome .
2. Synthesis of Cinnamamides
- Application Summary: Some derivatives of cinnamamides have exhibited anti-inflammatory and/or analgesic activity .
- Methods of Application: A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines was developed, catalyzed by Lipozyme® TL IM in continuous-flow microreactors .
- Results: The study developed a highly efficient method for the synthesis of cinnamamides .
3. Nanomaterials
- Application Summary: Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm .
- Methods of Application: The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
- Results: Exceptionally high surface areas can be achieved through the rational design of nanomaterials .
properties
IUPAC Name |
(E)-N-methoxy-N-methyl-3-phenylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWLTCZZUOAVPD-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methylcinnamamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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